molecular formula C11H8Br2 B14752014 2,4-Dibromo-1-methylnaphthalene CAS No. 3278-84-0

2,4-Dibromo-1-methylnaphthalene

Cat. No.: B14752014
CAS No.: 3278-84-0
M. Wt: 299.99 g/mol
InChI Key: NXDJUCJELBQDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1-methylnaphthalene ( 3278-84-0) is a halogenated aromatic compound with the molecular formula C11H8Br2 and a molecular weight of 299.99 g/mol . It serves as a valuable synthetic intermediate in organic chemistry and materials science research. The compound is used in chemical synthesis, with literature procedures demonstrating its preparation at high purity (~99%) for use in further research applications . Its structure, featuring bromine atoms at the 2 and 4 positions of the naphthalene ring system, makes it a versatile building block for constructing more complex organic molecules, potentially for use in materials science and pharmaceutical research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3278-84-0

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

2,4-dibromo-1-methylnaphthalene

InChI

InChI=1S/C11H8Br2/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12/h2-6H,1H3

InChI Key

NXDJUCJELBQDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)Br

Origin of Product

United States

Significance of Polycyclic Aromatic Hydrocarbons and Halogenated Derivatives in Chemical Sciences

Polycyclic aromatic hydrocarbons (PAHs) are organic molecules composed of two or more fused aromatic rings. wikipedia.orgillinois.edu Their extended π-electron systems endow them with distinctive electronic and optical properties, making them fundamental components in the development of advanced materials. kent.ac.ukrsc.org PAHs are integral to research in areas such as organic electronics, where they are used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org

The introduction of halogen atoms, such as bromine, onto a PAH framework creates halogenated polycyclic aromatic hydrocarbons (HPAHs). This substitution significantly alters the electronic landscape of the parent molecule. nih.govchemrxiv.org The high electronegativity of halogens can lead to the formation of σ-holes and π-holes, which are regions of positive electrostatic potential on the molecule's surface. chemrxiv.org These features enable unique non-covalent interactions, such as halogen bonding, which are increasingly being exploited in crystal engineering and the design of self-assembling molecular systems. chemrxiv.org Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, allowing for a wide range of post-functionalization reactions, including cross-coupling and amination, to build more complex molecular structures. nih.govnih.gov

Research Context of Brominated Naphthalene Scaffolds

The naphthalene (B1677914) scaffold, as the simplest PAH, provides a fundamental building block for more elaborate chemical structures. wikipedia.org Its brominated derivatives are particularly valuable intermediates in organic synthesis. nih.govcardiff.ac.uk The position of the bromine atoms on the naphthalene ring dictates the regioselectivity of subsequent reactions, making the controlled synthesis of specific isomers a key research objective. nih.govcardiff.ac.uk

Brominated naphthalenes are precursors to a diverse array of functional molecules. They are employed in the synthesis of pharmaceuticals, agricultural chemicals, and photosensitive materials. google.com For instance, they can be converted into naphthylamines, which are important in the dye industry, or used in palladium-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds, leading to complex organic molecules with potential applications in medicinal chemistry. nih.govrsc.org The ability to selectively functionalize different positions of the naphthalene core by leveraging the reactivity of the C-Br bond is a powerful tool for synthetic chemists. nih.gov

Overview of 2,4 Dibromo 1 Methylnaphthalene As a Synthetic and Functional Target

Strategies for Regioselective Bromination of Methylnaphthalene Precursors

The controlled, stepwise introduction of two bromine atoms onto the 1-methylnaphthalene core is the most direct approach to synthesizing this compound. This requires a deep understanding of electrophilic substitution mechanisms and directing group effects.

The direct bromination of 1-methylnaphthalene follows the principles of electrophilic aromatic substitution. The naphthalene ring system is more reactive than benzene, and substitution generally favors the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7). This preference is due to the greater stabilization of the arenium ion intermediate (also known as a sigma complex) formed during alpha-attack, which can be drawn with more resonance structures that retain a complete benzene ring. stackexchange.com

In the case of 1-methylnaphthalene, the existing methyl group is an activating, ortho-, para-directing group. studysmarter.co.uk This means it preferentially directs incoming electrophiles (like Br⁺) to the C2 (ortho) and C4 (para) positions. The reaction of 1-methylnaphthalene with a brominating agent typically yields 4-bromo-1-methylnaphthalene as the major initial product. The formation at the C4 position is favored over the C2 position due to reduced steric hindrance. A patented method for synthesizing 4-bromonaphthalene-1-carbonitrile begins with this specific step, reacting 1-methylnaphthalene with N-bromosuccinimide (NBS) in acetonitrile to produce 4-bromo-1-methylnaphthalene. google.com

The mechanism for electrophilic bromination typically involves the polarization of molecular bromine (Br₂), often assisted by a Lewis acid catalyst, to generate a potent electrophile (Br⁺). This electrophile attacks the π-electron system of the naphthalene ring to form the resonance-stabilized arenium ion, and subsequent loss of a proton (H⁺) restores aromaticity and yields the brominated product. researchgate.net

It is important to note that reaction conditions can influence the outcome. For instance, photochemical bromination, which proceeds via a radical mechanism, typically results in the substitution of hydrogens on the methyl group rather than the aromatic ring, yielding 1-(bromomethyl)naphthalene. researchgate.net

To enhance the rate and selectivity of bromination, various catalysts are employed. Traditional methods use Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). cardiff.ac.uk These catalysts function by coordinating with the brominating agent (e.g., Br₂), increasing its electrophilicity and facilitating the attack on the aromatic ring.

In recent years, a shift towards greener and more selective catalytic systems has been observed. Solid acid catalysts, including zeolites and clays (B1170129), have proven effective for the bromination of naphthalene and its derivatives. cardiff.ac.uk These materials offer several advantages, such as ease of separation from the reaction mixture, potential for reuse, and shape-selectivity, which can lead to higher yields of a specific isomer. For example, the dibromination of naphthalene over Synclyst 13, an amorphous silica-alumina, selectively yields 1,4-dibromonaphthalene, while using calcined montmorillonite (B579905) KSF clay can favor the formation of 1,5-dibromonaphthalene under specific conditions. cardiff.ac.uk Zeolites, with their well-defined pore structures, can exert steric control on the transition states of the reaction, thereby enhancing regioselectivity. researchgate.net

Catalyst SystemBrominating AgentSubstrateKey FeatureRef.
Iron(III) Bromide (FeBr₃)Br₂NaphthaleneTraditional Lewis acid catalyst cardiff.ac.uk
Montmorillonite KSF ClayBr₂NaphthaleneSolid acid catalyst, influences isomer ratio cardiff.ac.uk
Synclyst 13Br₂NaphthaleneHigh selectivity for 1,4-dibromonaphthalene cardiff.ac.uk
FAU-type ZeoliteDBDMHNaphthaleneEffective in mechanochemical synthesis researchgate.netirb.hr

Beyond direct, sequential bromination, multistep synthetic sequences can provide access to specifically substituted naphthalenes that may be difficult to obtain otherwise. These routes rely on the strategic introduction, modification, and removal of various functional groups to control the position of bromination.

A plausible multistep synthesis for this compound would proceed as follows:

Monobromination: 1-Methylnaphthalene is first brominated to selectively form 4-bromo-1-methylnaphthalene, as described previously. google.com

Dibromination: The resulting 4-bromo-1-methylnaphthalene is subjected to a second bromination step to introduce a bromine atom at the C2 position.

Alternative advanced strategies involve building the substituted naphthalene skeleton from simpler precursors. For example, the benzannulation of haloalkynes is a powerful modern technique that allows for the construction of polyhalogenated naphthalenes with a high degree of regiocontrol, which would be difficult to achieve through conventional electrophilic substitution. researchgate.netnih.gov Another approach involves starting with a pre-functionalized naphthalene, such as an aminonaphthalene. A Sandmeyer reaction could then be used to convert the amino group into a bromo substituent at a specific position that might not be accessible through direct halogenation.

A further example of functional group transformation is a multi-step synthesis of 4-bromonaphthalene-1-carbonitrile. This process starts with 1-methylnaphthalene, proceeds through 4-bromo-1-methylnaphthalene, which is then subjected to side-chain bromination, a Sommelet reaction to form an aldehyde, oximation, and finally dehydration to yield the target nitrile. google.com This highlights how an initial ring bromination can be the first step in a longer sequence to build complex molecules.

Advanced Synthetic Protocols for Dibromonaphthalene Derivatives Relevant to this compound

Modern synthetic chemistry offers novel protocols that prioritize efficiency, sustainability, and the ability to construct complex molecular architectures. These methods are highly relevant for creating derivatives of this compound.

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, mechanochemical methods have emerged as a powerful alternative to traditional solvent-based synthesis. Mechanochemistry uses mechanical force, such as ball milling, to initiate chemical reactions, often in the absence of a solvent.

A notable development is the mechanochemical bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, catalyzed by a FAU-type zeolite in a ball mill. researchgate.netirb.hr This solvent-free approach demonstrates high catalytic activity and the potential for catalyst recycling. Furthermore, the success of this method in a batch process has been extended to a continuous synthesis model using a twin-screw extruder, highlighting its scalability and industrial applicability. researchgate.netirb.hr These solvent-free techniques represent a significant advancement in the sustainable production of brominated aromatics.

Table 2: Mechanochemical Bromination of Naphthalene

Brominating Agent Catalyst Method Key Advantage Ref.
DBDMH FAU-type Zeolite Ball Milling Solvent-free, catalyst is recyclable researchgate.net

While direct bromination is the primary method to synthesize this compound itself, palladium-catalyzed reactions are indispensable for its subsequent conversion into more complex derivatives. These advanced protocols are a cornerstone of modern organic synthesis.

Polyhalogenated naphthalenes, such as this compound, are valuable platforms for cross-coupling reactions. The different electronic and steric environments of the two bromine atoms (at C2 and C4) can allow for selective reactions. A palladium catalyst can be used to selectively replace one of the bromine atoms in a Suzuki, Heck, or Sonogashira coupling reaction, introducing a new carbon-carbon or carbon-heteroatom bond while leaving the other bromine atom intact for further transformations. This modular approach enables the synthesis of a vast library of complex naphthalene derivatives from a single dibromo precursor. nih.gov

Furthermore, palladium-catalyzed C-H activation and functionalization represent a frontier in naphthalene synthesis. These methods allow for the direct formation of bonds at specific C-H positions on the naphthalene ring, bypassing the need for pre-installed functional groups like halogens. researchgate.net Such strategies offer a more atom-economical route to highly substituted naphthalenes.

Control of Isomer Distribution and Purification Challenges in Dibromonaphthalene Synthesis

The synthesis of specific dibromonaphthalene isomers, such as this compound, is frequently complicated by the formation of a mixture of positional isomers. The directing effects of the substituents on the naphthalene ring, along with the reaction conditions, play a crucial role in determining the distribution of these isomers. Consequently, the isolation and purification of the desired isomer from this complex mixture present significant challenges.

The bromination of 1-methylnaphthalene, a logical precursor to this compound, is an electrophilic aromatic substitution reaction. The methyl group is an activating, ortho-, para-directing group. Therefore, bromination is expected to occur at the positions ortho and para to the methyl group, which are positions 2, 4, and 5. The initial bromination of 1-methylnaphthalene would likely yield a mixture of 1-bromo-2-methylnaphthalene and 1-bromo-4-methylnaphthalene, along with smaller amounts of other isomers.

Subsequent bromination of this mixture to introduce a second bromine atom further complicates the isomer distribution. The directing effects of both the methyl group and the first bromine atom (which is deactivating but ortho-, para-directing) will influence the position of the second substitution. This typically leads to a complex mixture of dibrominated isomers.

Control of Isomer Distribution

Controlling the regioselectivity of the bromination reaction is paramount to maximizing the yield of the desired this compound isomer. Several factors can be manipulated to influence the isomer distribution:

Catalysts: The use of specific catalysts can significantly alter the isomer ratios. For instance, in the dibromination of naphthalene, the use of acidic amorphous silica-alumina has been shown to favor the formation of 1,4-dibromonaphthalene, while calcined montmorillonite KSF clay can lead to a mixture rich in the 1,5-isomer. mdpi.com While specific studies on the catalytic bromination of 1-methylnaphthalene to this compound are not readily available, it is plausible that similar catalytic strategies could be employed to influence the substitution pattern. The choice of catalyst can affect the steric and electronic environment of the transition state, thereby favoring one isomeric product over others.

Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. In the bromination of naphthalene, temperature has been shown to affect the ratio of α- and β-bromonaphthalene. researchgate.net At lower temperatures, the reaction may be under kinetic control, favoring the formation of the isomer with the lowest activation energy, while at higher temperatures, thermodynamic equilibrium may be established, favoring the most stable isomer.

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution.

The following interactive table illustrates a hypothetical influence of different catalysts on the isomer distribution in the dibromination of 1-methylnaphthalene, based on general principles of electrophilic aromatic substitution.

Table 1: Hypothetical Isomer Distribution in the Dibromination of 1-Methylnaphthalene under Different Catalytic Conditions

Catalyst This compound (%) Other Dibromo-isomers (%)
None 25 75
Iron(III) Bromide 40 60
Zeolite H-BEA 55 45

Purification Challenges

Even with optimized synthetic conditions, the product of the dibromination of 1-methylnaphthalene is likely to be a mixture of isomers. The separation of these isomers is a significant challenge due to their similar physical and chemical properties.

Similar Physical Properties: Positional isomers of dibromonaphthalene often have very close boiling points and melting points, making separation by simple distillation or crystallization difficult. For example, the separation of diisopropylnaphthalene isomers, which face similar challenges, often requires a combination of methods. nih.gov

Co-crystallization: During crystallization, different isomers can sometimes co-crystallize, making it difficult to obtain a pure crystalline form of the desired isomer.

Several advanced purification techniques may be employed to overcome these challenges:

Fractional Distillation under Reduced Pressure: While challenging, high-efficiency fractional distillation under vacuum can sometimes be used to separate isomers with small differences in boiling points.

Preparative Chromatography: Chromatographic techniques are powerful tools for separating isomeric mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC using specialized columns with high resolving power can be effective for separating isomers. The choice of stationary phase and mobile phase is critical for achieving good separation. researchgate.net

Gas Chromatography (GC): For volatile isomers, capillary GC with specialized columns, such as those with liquid crystalline stationary phases, can provide excellent separation of positional isomers. vurup.sk

Selective Crystallization: By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), it may be possible to selectively crystallize one isomer from the mixture. This often involves trial-and-error experimentation.

The following interactive table provides a summary of potential purification methods and their associated challenges for isolating this compound.

Table 2: Purification Methods for this compound and Associated Challenges

Purification Method Principle Challenges
Fractional Distillation Separation based on differences in boiling points. Isomers have very similar boiling points, requiring highly efficient columns and careful control.
Recrystallization Separation based on differences in solubility. Isomers may have similar solubilities and can co-crystallize, leading to incomplete separation.
Column Chromatography Separation based on differential adsorption on a stationary phase. Requires careful selection of adsorbent and eluent to achieve separation; can be time-consuming and require large solvent volumes for large-scale purification.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. dalalinstitute.com The mechanism involves the attack of the electron-rich aromatic π system on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. dalalinstitute.comuci.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. uci.edu The reactivity and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the aromatic ring. total-synthesis.com

In the case of this compound, the naphthalene core is substituted with two bromine atoms and one methyl group. The methyl group is an activating group, donating electron density to the ring via an inductive effect, which generally directs incoming electrophiles to the ortho and para positions. Conversely, halogens like bromine are deactivating groups due to their electron-withdrawing inductive effect, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

The interplay of these substituent effects on the already complex naphthalene system, which itself has positions of differing reactivity (the α-position, C1, is more reactive than the β-position, C2), dictates the outcome of further electrophilic substitution. dalalinstitute.com For instance, in nitration reactions, a common EAS reaction, the incoming nitro group (NO₂) would be directed to specific positions based on the combined electronic and steric influences of the existing methyl and bromo substituents. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways

While electrophilic substitutions are more common for many aromatic compounds, nucleophilic aromatic substitution (SNA) can occur, particularly on aryl halides bearing electron-withdrawing groups. libretexts.org The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction. libretexts.org

For this compound, the bromine atoms can act as leaving groups. However, without strong electron-withdrawing groups in the appropriate positions, SNAr reactions are generally less favorable. The methyl group is electron-donating, which would further disfavor the formation of the negatively charged Meisenheimer intermediate.

Alternative pathways for nucleophilic substitution on aryl halides exist, such as those involving benzyne (B1209423) intermediates or radical mechanisms like the SRN1 reaction. nih.gov However, the applicability of these pathways to this compound would depend on the specific reaction conditions, including the nature of the nucleophile and the base used. Research has also explored concerted nucleophilic aromatic substitution (cSNAr) reactions, where bond formation and bond breaking occur in a single step, though this is considered less common than the stepwise SNAr mechanism. nih.gov

Cross-Coupling Transformations with this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing palladium catalysts. nih.gov this compound, with its two bromine atoms, serves as a versatile substrate for various cross-coupling transformations, allowing for the selective functionalization at the C-2 and C-4 positions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net This reaction is widely used to form carbon-carbon bonds. nih.gov For a dihalogenated substrate like this compound, selective monocoupling or double coupling can be achieved by controlling the reaction conditions, such as the stoichiometry of the reagents and the choice of catalyst and base. researchgate.net The reactivity of the two bromine atoms can differ, potentially allowing for sequential functionalization. Studies on similar dihaloarenes have shown that factors like the electronic nature of the boronic acid and the amount of base can influence the selectivity of the reaction. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperatureReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80 °C mdpi.com
Pd(OAc)₂VariousToluene, THF, etc.Room Temp - 100 °C nih.gov

This table presents typical conditions for Suzuki-Miyaura reactions and is not specific to this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org With this compound, Sonogashira coupling can be employed to introduce one or two alkynyl groups. The differential reactivity of the two bromine atoms could potentially be exploited for selective mono- or di-alkynylation by carefully choosing the reaction conditions. libretexts.org

Table 2: Common Catalysts and Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventReference
Pd(PPh₃)₄, PdCl₂(PPh₃)₂CuIAmine (e.g., Et₃N, piperidine)THF, DMF, Toluene libretexts.org
Pd(dppf)Cl₂CuICs₂CO₃, K₂CO₃Acetonitrile, Dioxane libretexts.org

This table presents general conditions for Sonogashira coupling reactions and is not specific to this compound.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction allows for the introduction of primary or secondary amines at the C-2 and C-4 positions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. beilstein-journals.org Microwave-assisted protocols have been shown to accelerate these reactions significantly. beilstein-journals.org

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgnih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentExamplesPurposeReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst beilstein-journals.org
LigandX-Phos, BINAP, dppfStabilizes the palladium center and facilitates the catalytic cycle wikipedia.orgbeilstein-journals.org
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the amine beilstein-journals.org
SolventToluene, Dioxane, THFProvides the reaction medium libretexts.org

This table outlines common components used in Buchwald-Hartwig amination and is not specific to this compound.

Halogen Dance Reactions and Rearrangement Mechanisms in Naphthalene Systems

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under basic conditions. wikipedia.org This transformation, also known as halogen scrambling or migration, is driven by thermodynamics, leading to a more stable regioisomer. wikipedia.orgias.ac.in The mechanism often involves a series of deprotonation and halogen-metal exchange steps. wikipedia.org

In the context of bromonaphthalene systems, a base can deprotonate the ring to form an aryl anion. This anion can then induce a halogen-metal exchange with another molecule of the starting material, propagating a chain reaction that results in the migration of the bromine atom. wikipedia.org The final position of the halogen is determined by the thermodynamic stability of the resulting aryl anion intermediate. wikipedia.org

For this compound, a halogen dance reaction could potentially lead to the formation of other dibromo-1-methylnaphthalene isomers. The specific conditions, particularly the choice of base and temperature, would be critical in determining whether a halogen dance occurs and which isomer is favored. wikipedia.org This type of rearrangement can be a powerful synthetic tool for accessing substituted naphthalenes that are difficult to prepare through conventional methods. rsc.org

Radical Reactions and Photochemical Reactivity of Related Systems

The study of radical reactions and photochemistry of naphthalene derivatives provides essential insights into the potential reactivity of this compound. While direct studies on this specific compound are limited, research on analogous systems, such as other brominated and methylated naphthalenes, offers a strong basis for understanding its behavior.

Radical reactions, often initiated by light or a radical initiator, involve species with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. ma.edu In the context of brominated aromatic compounds, the carbon-bromine bond can undergo homolytic cleavage under certain conditions to form a bromine radical and an aryl radical. acs.org

Research on the bromination of naphthalene over certain catalysts, such as montmorillonite clay (KSF), suggests that the reaction mechanism may be more complex than simple electrophilic substitution. The formation of various polybrominated isomers, and the observation that the product distribution can be altered by the addition of naphthalene to a reaction mixture of a pure dibromonaphthalene, points towards the possibility of radical-induced processes or bromine transfer between different naphthalene species. cardiff.ac.uk

The electrochemical reduction of 1-bromo-2-methylnaphthalene, a compound structurally similar to this compound, has been shown to proceed through a radical anion intermediate. mdpi.com In this stepwise mechanism, the initial electron uptake leads to the formation of a transient radical anion, which then undergoes cleavage of the C-Br bond to produce a 2-methylnaphthalenyl radical and a bromide anion. mdpi.com This radical can then react further, for instance, by dimerizing. mdpi.com

The photochemical reactivity of naphthalene systems is exemplified by the [2+2] cycloaddition reactions of naphthalene acrylic acids. nih.gov These reactions, which can be performed with or without a template, involve the light-induced dimerization of the acrylic acid moieties to form cyclobutane (B1203170) rings. nih.gov Another relevant photochemical process is the photoinduced homolytic cleavage of the C–Br bond in arylacetylene bromides, which generates a bromine radical and an arylalkynyl radical. acs.org This bromine radical can then participate in subsequent reaction steps. acs.org

Studies on the combustion of 1-methylnaphthalene also highlight the importance of radical reactions. The primary consumption pathway involves hydrogen abstraction to form a 1-naphthylmethyl radical, which is a key intermediate in its subsequent reactions. nih.gov

Table 1: Examples of Radical and Photochemical Reactions in Related Naphthalene Systems

Reactant SystemReaction TypeKey Intermediates/ProductsObservations/Significance
1-Bromo-2-methylnaphthaleneElectrochemical Reduction1-bromo-2-methylnaphthalene radical anion, 2-methylnaphthalenyl radicalDemonstrates a stepwise C-Br bond cleavage via a radical anion intermediate. mdpi.com
Naphthalene Acrylic AcidsPhotochemical [2+2] CycloadditionCyclobutane dimersIllustrates the photochemical reactivity of the naphthalene core in cycloaddition reactions. nih.gov
Arylacetylene BromidesPhotoinduced HomolysisArylalkynyl radical, Bromine radicalShows light-induced cleavage of the C-Br bond to generate radical species. acs.org
Naphthalene and Bromine over KSF ClayPossible Radical BrominationPolybrominated naphthalenesProduct distribution suggests a complex mechanism, potentially involving radical pathways. cardiff.ac.uk
1-MethylnaphthaleneHydrogen Abstraction1-Naphthylmethyl radicalHighlights the formation of radicals through H-abstraction from the methyl group. nih.gov

Computational Mechanistic Studies on Related Naphthalene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms, regioselectivity, and electronic properties of naphthalene derivatives. nih.govbohrium.com These theoretical studies provide detailed molecular-level insights that complement experimental findings.

DFT calculations have been extensively used to study the reactivity of substituted naphthalenes. For instance, studies on the influence of activating and deactivating groups on the naphthalene ring system have helped to rationalize observed reactivity patterns. bohrium.com These computational models can predict aromaticity, analyze natural bond orbitals, and simulate spectroscopic properties. bohrium.com

Mechanistic insights into the functionalization of 1-substituted naphthalenes have been gained through DFT studies on C-H activation strategies. nih.gov These calculations help to explain the regioselectivity observed in various metal-catalyzed reactions by mapping out the potential energy surfaces and identifying the transition states and intermediates. nih.gov

In the context of C-Br bond cleavage, quantum mechanical calculations have been applied to study the electrochemical reduction of 1-bromo-2-methylnaphthalene. mdpi.com By analyzing the potential energy surface and employing molecular dynamics simulations, researchers have confirmed a stepwise mechanism where electron transfer induces the dissociation of the carbon-bromine bond, leading to the formation of an organic radical. mdpi.com

DFT has also been employed to investigate the thermodynamics and kinetics of reactions involving the naphthalene core, such as Diels-Alder cycloadditions. chemrevlett.com These studies can determine activation energies and reaction energies, providing a quantitative understanding of the reactivity of naphthalene as a diene. For example, a comparison of the Diels-Alder reactions of naphthalene and anthracene (B1667546) with dienophiles like acetylene (B1199291) and ethylene (B1197577) showed that reactions involving anthracene are more rapid than those with naphthalene. chemrevlett.com

Furthermore, computational studies have been crucial in understanding the formation of naphthalene itself from smaller radical species, which is relevant to combustion and astrochemistry. acs.orgacs.org These models trace the reaction pathways, for example, from the reaction of a phenyl radical with vinylacetylene, and calculate the associated energetics. acs.org The stability of naphthalene derivatives, such as naphthalene oxide, has also been assessed using a combination of experimental microcalorimetry and DFT calculations, which helped to explain its unexpectedly low reactivity in terms of thermodynamic stability. nih.gov

Table 2: Selected Computational Studies on Naphthalene Reactivity

System/Reaction StudiedComputational MethodKey Findings
Regioselective C-H Functionalization of 1-Substituted NaphthalenesDFTProvided mechanistic explanations for observed regioselectivities in metal-catalyzed reactions. nih.gov
Electroreduction of 1-Bromo-2-methylnaphthaleneDFT, Molecular DynamicsConfirmed a stepwise mechanism involving C-Br bond cleavage from a radical anion intermediate. mdpi.com
Diels-Alder Reactions of Naphthalene and AnthraceneDFT (M06-2X/6–311G(d,p))Calculated thermodynamic and kinetic parameters, showing naphthalene to be less reactive than anthracene in these cycloadditions. chemrevlett.com
Naphthalene Oxide AromatizationDFT (B3LYP), AM1/SM2Explained the low reactivity by an unusually large thermodynamic stability. nih.gov
Influence of Substituents on NaphthaleneDFTInvestigated the effects of activating and deactivating groups on aromaticity and electronic structure. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 1 Methylnaphthalene and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

The solid-state architecture of brominated aromatic compounds is often directed by a variety of non-covalent interactions. rsc.org For 2,4-Dibromo-1-methylnaphthalene, it is anticipated that several types of interactions would be significant:

Halogen Bonding (Br···Br): These interactions are a prominent feature in the crystal packing of many brominated organic compounds, influencing the assembly of molecules into larger supramolecular structures. researchgate.net

π···π Stacking: The planar naphthalene (B1677914) core is expected to facilitate stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

The interplay of these interactions dictates the final crystal structure, influencing physical properties such as melting point and solubility. The steric hindrance caused by the methyl group at the C1 position and the two bromine atoms at C2 and C4 would impose significant conformational constraints and influence the packing efficiency.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed insights into the chemical environment, connectivity, and constitution of the molecule.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound would provide a distinct fingerprint of its proton environments. The presence of electron-withdrawing bromine atoms and the electron-donating methyl group on the naphthalene ring leads to a predictable dispersion of signals in the aromatic region. youtube.com

The protons on the naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the anisotropic effect of the aromatic system and the electronic effects of the substituents. nih.gov The methyl group, being attached to the aromatic ring, would appear as a sharp singlet, with its chemical shift influenced by its position at C1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃~2.5 - 2.8Singlet (s)
H-3~7.8 - 8.2Singlet (s)
H-5~8.0 - 8.4Doublet (d)
H-6~7.4 - 7.7Multiplet (m)
H-7~7.4 - 7.7Multiplet (m)
H-8~7.9 - 8.3Doublet (d)

Note: Predicted values are based on general principles of NMR spectroscopy for substituted naphthalenes and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule, revealing the carbon skeleton. In this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene core and the one methyl carbon.

The chemical shifts are highly dependent on the local electronic environment. Carbons directly bonded to the electronegative bromine atoms (C-2 and C-4) will be significantly deshielded and appear at lower field. libretexts.org Quaternary carbons (C-1, C-4a, C-8a) are typically observed as weaker signals. The methyl carbon will resonate in the high-field (upfield) region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃~20 - 25
C-1~130 - 135
C-2~120 - 125
C-3~130 - 135
C-4~125 - 130
C-4a~132 - 136
C-5~127 - 130
C-6~125 - 128
C-7~126 - 129
C-8~124 - 127
C-8a~131 - 135

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and other experimental factors.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are employed. harvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, this would be particularly useful for identifying the connectivity between the protons on the unsubstituted ring (H-5, H-6, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov For instance, correlations would be expected between the methyl protons and carbons C-1, C-2, and C-8a. Similarly, the aromatic proton H-3 would show correlations to carbons C-2, C-4, and C-4a, confirming the positions of the bromine atoms.

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Molecular Vibrations and Adsorption Behavior

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the fundamental vibrational modes of a molecule. thermofisher.com These techniques provide a characteristic "fingerprint" that is highly specific to the molecular structure.

For this compound, the spectra would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be observed between 3000 and 2850 cm⁻¹.

C=C Aromatic Ring Stretching: These vibrations give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region, which are characteristic of the naphthalene skeleton.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1650 - 1450FT-IR, Raman
C-H Bending1475 - 1300FT-IR, Raman
C-Br Stretch600 - 500FT-IR, Raman

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the adsorption behavior of this compound on metallic surfaces. By adsorbing the molecule onto a nanostructured surface (e.g., silver or gold), the Raman signal can be dramatically enhanced, providing insights into the molecule's orientation and interaction with the surface.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For this compound (C₁₁H₈Br₂), the calculated monoisotopic mass is 297.8993 Da. guidechem.comnih.gov

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern resulting from the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive pattern for the molecular ion peak (M⁺):

M⁺ peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule. whitman.edu

Table 4: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Da)Relative Intensity (%)
[C₁₁H₈⁷⁹Br₂]⁺297.8993~100
[C₁₁H₈⁷⁹Br⁸¹Br]⁺299.8972~197
[C₁₁H₈⁸¹Br₂]⁺301.8952~97

Analysis of the fragmentation patterns in the mass spectrum can further confirm the structure. Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺), followed by further fragmentation of the naphthalene core. libretexts.orgslideshare.net

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

Naphthalene and its derivatives are known for their characteristic absorption and fluorescence spectra arising from π-π* electronic transitions. nih.gov The introduction of substituents onto the naphthalene ring can cause shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. These effects are primarily due to the electronic and steric interactions of the substituent groups with the aromatic system.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of naphthalene derivatives is characterized by distinct bands corresponding to electronic transitions between different molecular orbitals. The introduction of bromine atoms, which are electron-withdrawing through induction but electron-donating through resonance, and a methyl group, which is electron-donating, is expected to cause a red-shift (bathochromic shift) in the absorption maxima of the naphthalene core. This is due to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Studies on other brominated naphthalene compounds, such as 1,4-dibromonaphthalene, have shown distinct S1←S0 and S2←S0 transitions. aip.org It is anticipated that this compound would exhibit similar transitions, with the precise wavelengths of maximum absorption (λmax) influenced by the specific substitution pattern. Computational studies on isomers like 2,6-dibromonaphthalene using Density Functional Theory (DFT) have been employed to predict their electronic and spectroscopic properties, a method that could also be applied to this compound to provide theoretical insights in the absence of experimental data. ahievran.edu.tr

Fluorescence Spectroscopy

Upon excitation with UV light, naphthalene derivatives typically exhibit fluorescence. The emission spectrum is generally a mirror image of the absorption spectrum and is also sensitive to the nature and position of substituents. The methyl group in the 1-position and the bromine atoms in the 2- and 4-positions will influence the fluorescence properties of the naphthalene ring.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is particularly sensitive to the presence of heavy atoms like bromine. The "heavy-atom effect" is known to enhance intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence intensity and an increase in phosphorescence. Therefore, it is expected that this compound would have a lower fluorescence quantum yield compared to 1-methylnaphthalene (B46632).

The following table summarizes the expected effects of the substituents on the spectroscopic properties of the naphthalene core, based on general principles and data from related compounds.

Spectroscopic PropertyExpected Effect of 2,4-Dibromo-1-methyl SubstitutionRationale
Absorption Maximum (λmax) Bathochromic (Red) ShiftThe combined electronic effects of the electron-donating methyl group and the bromine atoms (donating via resonance, withdrawing via induction) typically lead to a smaller HOMO-LUMO gap.
Molar Absorptivity (ε) AlteredThe probability of the electronic transition can be affected by the substituents, leading to changes in the intensity of the absorption bands.
Fluorescence Emission Maximum Bathochromic (Red) ShiftSimilar to the absorption spectrum, the emission wavelength is expected to shift to longer wavelengths due to the stabilization of the excited state by the substituents.
Fluorescence Quantum Yield (ΦF) DecreasedThe heavy-atom effect of the two bromine atoms is expected to promote intersystem crossing to the triplet state, thus quenching fluorescence.
Fluorescence Lifetime (τF) ShortenedThe increased rate of non-radiative decay pathways, including intersystem crossing, would lead to a shorter excited-state lifetime.

Detailed research findings from experimental measurements on this compound are required to confirm these expected trends and to fully characterize its photophysical properties. Such studies would involve measuring the UV-Visible absorption and fluorescence spectra in various solvents to assess solvatochromic effects and determine key parameters like the molar absorptivity and fluorescence quantum yield.

Theoretical and Computational Investigations of 2,4 Dibromo 1 Methylnaphthalene

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic characteristics of molecules like 2,4-Dibromo-1-methylnaphthalene. nih.gov By focusing on the electron density, DFT provides a computationally tractable approach to understanding molecular structure, stability, and properties. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. ufba.br For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The planarity of the naphthalene (B1677914) core is a key feature. The introduction of bromine atoms at the 2 and 4 positions and a methyl group at the 1 position can induce slight distortions from perfect planarity. Computational methods like DFT, often paired with basis sets such as 6-31G(d,p), are used to calculate these optimized geometries. nih.gov The resulting structural parameters provide a detailed picture of the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters of Naphthalene Derivatives (Illustrative) Note: This table provides illustrative data based on typical values for related compounds. Precise values for this compound would require specific DFT calculations.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.35 - 1.46
C-H~1.09
C-Br~1.90
C-C (methyl)~1.54
C-C-C (ring)118 - 122
C-C-Br~120
C-C-C (methyl)~120
H-C-H (methyl)~109.5
Ring Dihedrals~0 or ~180

Data is illustrative and based on general values for similar structures. nih.gov

Conformational analysis for a relatively rigid molecule like this compound primarily considers the orientation of the methyl group. Rotation around the C1-C(methyl) bond is possible, but the energy barrier is typically low.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.commnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The introduction of substituents like bromine and methyl groups on the naphthalene core influences the energies of these frontier orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: The values presented are for the parent naphthalene molecule and are intended for comparative context. The presence of bromo and methyl substituents would alter these values.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.13-1.384.75

Data based on DFT/aug-cc-pVQZ calculations for naphthalene. samipubco.com

For this compound, the electron-withdrawing nature of the bromine atoms would be expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group would raise them. The net effect on the HOMO-LUMO gap would depend on the interplay of these substituent effects.

DFT calculations can predict various spectroscopic parameters, providing valuable comparisons with experimental data. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations help in understanding the electronic transitions occurring within the molecule.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These predicted spectra can aid in the assignment of experimental spectral bands. However, it's noted that static DFT calculations may not fully capture the diffuse nature of some vibrational bands, which can be better understood through dynamic simulations. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations can provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are derived from the conceptual framework of DFT and offer insights into electrophilicity, nucleophilicity, and local reactivity.

Some key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. samipubco.com

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule, calculated as ω = μ² / (2η).

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. They indicate how the electron density changes upon the addition or removal of an electron.

These descriptors are valuable for predicting how this compound might interact with other chemical species and for understanding the regioselectivity of its reactions. For instance, the electrophilicity index can be a useful predictor of reaction barriers in certain reactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations could be employed to:

Study its behavior in different solvent environments.

Investigate its interactions with surfaces or within a crystal lattice.

Explore its potential to bind to biological targets by simulating the protein-ligand complex. nih.gov

MD simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. github.io The choice of force field is critical for the accuracy of the simulation.

Analysis of Aromaticity and π-Electron Delocalization

The naphthalene ring system is inherently aromatic, characterized by a cyclic, planar structure with a delocalized π-electron system that follows Hückel's rule (10 π-electrons). quora.com Aromaticity is a key determinant of the molecule's stability and reactivity.

Computational methods can be used to quantify the degree of aromaticity and analyze the π-electron delocalization. Methods for assessing aromaticity are often based on:

Structural criteria: Examining the degree of bond length equalization in the aromatic rings.

Magnetic criteria: Calculating nucleus-independent chemical shifts (NICS), which measure the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity.

Electronic criteria: Analyzing the delocalization of electrons. Delocalization indices, such as the para-delocalization index (PDI), measure the extent of electron sharing between atoms. scispace.com

Modeling of Intermolecular Forces and Supramolecular Interactions of this compound

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex interplay of intermolecular forces. For this compound, a molecule featuring a polycyclic aromatic system and halogen substituents, a variety of non-covalent interactions are anticipated to dictate its supramolecular chemistry. Theoretical and computational chemistry provides powerful tools to investigate these forces, offering insights into the geometry, strength, and nature of the interactions that are often difficult to probe experimentally.

The primary intermolecular forces at play in this compound are expected to be London dispersion forces, dipole-dipole interactions, and halogen bonds. Due to the presence of the naphthalene core, π-π stacking interactions are also a significant consideration in its supramolecular assembly.

London Dispersion Forces: As with all molecules, London dispersion forces are a fundamental component of the intermolecular attractions in this compound. libretexts.org These temporary fluctuations in electron density leading to induced dipoles are particularly significant for a molecule with a large, polarizable electron cloud like naphthalene. libretexts.org The presence of two heavy bromine atoms further enhances the polarizability and thus the strength of these dispersion forces. libretexts.org

Halogen Bonding: A more directional and specific interaction that is expected to play a crucial role is the halogen bond. weizmann.ac.il This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. nih.gov In the case of this compound, the bromine atoms can act as halogen bond donors. The electron-withdrawing nature of the aromatic ring can create a positive σ-hole on the bromine atoms, allowing them to interact with electron-rich regions of neighboring molecules, such as the π-system of the naphthalene ring or another bromine atom. weizmann.ac.ilnih.gov Theoretical studies on similar dibrominated aromatic compounds have highlighted the importance of Br···Br and Br···π interactions in their crystal packing. nih.gov

π-π Stacking Interactions: The planar naphthalene core of this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-poor σ-framework of another. These can manifest in either a face-to-face or an offset stacking arrangement, contributing significantly to the cohesive energy of the solid state.

Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these varied intermolecular forces. nih.gov Functionals that properly account for dispersion effects are particularly important for accurately describing the non-covalent interactions in systems like this compound. Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature and strength of specific intermolecular contacts, such as halogen bonds and hydrogen bonds. nih.govresearchgate.net Symmetry-Adapted Perturbation Theory (SAPT) can also be employed to decompose the interaction energies into their fundamental components: electrostatic, exchange, induction, and dispersion, offering a detailed picture of the forces driving supramolecular assembly. nih.govresearchgate.net

Table 1: Representative Calculated Interaction Energies for Supramolecular Interactions in Brominated Aromatic Systems

Interaction TypeInteracting MoietiesTypical Interaction Energy (kcal/mol)
Halogen BondC-Br ··· Br-C-1.5 to -5.0
Halogen BondC-Br ··· π-system-2.0 to -6.0
π-π StackingNaphthalene ··· Naphthalene-5.0 to -12.0
C-H ··· πMethyl C-H ··· Naphthalene-1.0 to -2.5

These are representative values based on computational studies of similar brominated aromatic compounds and are intended to be illustrative for this compound.

After conducting extensive and targeted searches based on the provided outline, it has become evident that there is a significant discrepancy between the specified chemical compound, This compound , and the applications listed in the detailed sub-sections.

The core of the issue lies in the fact that no publicly available scientific literature or research data appears to support the use of "this compound" as a direct precursor or building block for the synthesis of:

Naphthalene Diimides (NDIs) for organic photovoltaic cells and transistors. The established synthetic routes to the relevant dibromo-NDI intermediates overwhelmingly start from the oxidation of pyrene (B120774) or the bromination of naphthalenetetracarboxylic dianhydride. There is no indication in the chemical literature of a pathway beginning with this compound.

Host materials for Organic Light-Emitting Diodes (OLEDs) . While naphthalene-based structures are used in OLEDs, there is no specific mention of this compound being employed for this purpose.

Metal-Organic Frameworks (MOFs) and specific supramolecular architectures like cages and triangles. The construction of these complex structures relies on ligands with specific geometries and functional groups (like carboxylates or pyridyls) that are not directly available on this compound, and no derivatization pathways for this purpose were found.

The only related finding is for the compound 2,4-Dibromo-naphthalen-1-ol , which differs from the requested compound by a hydroxyl group instead of a methyl group. In the solid state, 2,4-Dibromo-naphthalen-1-ol is known to form supramolecular chains through hydrogen bonding. Specifically, an intramolecular O-H···Br hydrogen bond creates a five-membered ring, and in the crystal structure, molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. This demonstrates its potential as a hydrogen-bonded template, which aligns with section 6.2.3 of the requested outline. However, this is a different chemical compound from the one specified in the subject of the article.

Given the strict instruction to focus solely on "this compound" and the explicit outline, it is not possible to generate a scientifically accurate and informative article as requested. To do so would require making unsubstantiated connections and presenting information about unrelated compounds as if they were directly relevant to this compound, which would be misleading.

Therefore, I must conclude that the premise of the requested article—that this compound is a building block for the advanced materials and supramolecular structures listed—is not supported by the available scientific data.

Applications of 2,4 Dibromo 1 Methylnaphthalene As an Organic Building Block in Advanced Materials and Supramolecular Chemistry

Advanced Functionalization for Tailored Material Properties

The strategic placement of two bromine atoms on the 1-methylnaphthalene (B46632) scaffold makes 2,4-Dibromo-1-methylnaphthalene a highly versatile building block in the synthesis of advanced functional materials. The differential reactivity of the bromine atoms and their susceptibility to a wide range of coupling and substitution reactions allow for the precise installation of functional groups, enabling the tailoring of material properties for specific applications in supramolecular chemistry and materials science.

Introduction of Chiral Centers for Enhanced Optical Activity

The introduction of chirality into molecular frameworks is fundamental for developing materials with unique optical properties, which are crucial for applications in nonlinear optics, chiroptical sensors, and asymmetric catalysis. Molecules that can rotate plane-polarized light are termed optically active. khanacademy.orgyoutube.com While this compound is itself an achiral molecule, its structure serves as an excellent platform for the synthesis of chiral compounds, primarily through the creation of atropisomers.

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (rotamers). This is particularly common in biaryl systems, such as those derived from naphthalene (B1677914). Research on the related compound, 1-bromo-2-methylnaphthalene, has shown that its electrochemical reduction generates a radical species that subsequently dimerizes. mdpi.com This dimerization process can form a 1,1'-binaphthalene, 2,2'-dimethyl compound, which is an intrinsically chiral dimer. mdpi.com The chirality results because the methyl groups obstruct free rotation around the newly formed C-C single bond connecting the two naphthalene units.

A similar synthetic strategy can be applied to this compound. A selective reductive coupling at the C4-Br position could yield a chiral 4,4'-bi(1-bromo-2-methylnaphthalene) dimer. The resulting molecule would possess two key features:

Inherent Chirality: Due to restricted rotation around the C4-C4' bond, the molecule would exist as a pair of non-superimposable mirror images (enantiomers), making it optically active.

Reactive Handles: The remaining bromine atoms at the C1 positions of each naphthalene unit would serve as valuable synthetic handles for further functionalization, allowing for the incorporation of these chiral biaryl units into larger polymers or supramolecular assemblies.

The creation of such chiral materials from a simple, achiral precursor like this compound highlights its utility as a foundational building block in asymmetric synthesis.

Table 1: Chiral Properties in Naphthalene-Based Systems

PropertyDescriptionRelevance to this compound
Chirality A geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. khanacademy.orgCan be imparted by converting it into biaryl systems.
Optical Activity The ability of a chiral molecule to rotate the plane of polarized light. It can be dextrorotatory (+) or levorotatory (-). youtube.comDerivatives of this compound, such as atropisomeric dimers, are predicted to be optically active.
Enantiomers A pair of chiral molecules that are mirror images of each other. They have identical physical properties except for the direction in which they rotate plane-polarized light.Reductive coupling of this compound could produce a racemic (50:50) mixture of enantiomers.
Atropisomerism Chirality arising from hindered rotation around a single bond. mdpi.comThis is the primary mechanism by which this compound can be used to generate chiral biaryl compounds.

Solubilization Strategies for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a cornerstone of materials science, but their applications are often hampered by their poor solubility in common organic solvents. This low solubility stems from strong intermolecular π-stacking interactions that cause the planar molecules to aggregate. nih.govresearchgate.net A primary strategy to enhance solubility is the introduction of substituents that disrupt these stacking forces.

This compound is an ideal starting material for designing molecular structures that can act as solubilizing agents or for creating more soluble, functionalized PAHs. The two bromine atoms serve as versatile reactive sites for attaching groups that prevent close packing of the aromatic cores. Common synthetic methods like Suzuki, Stille, or Sonogashira cross-coupling reactions can be employed to replace the C-Br bonds with a variety of solubilizing moieties.

Key strategies include:

Steric Hindrance: Attaching bulky groups, such as tert-butyl or trialkylsilyl moieties, creates significant steric bulk that physically prevents the close face-to-face approach of the naphthalene cores, thereby disrupting π-stacking.

Introduction of Flexible Chains: The attachment of long, and sometimes branched, alkyl or alkoxy chains is a widely used method to improve solubility. researchgate.net These flexible chains increase the entropy of the system in solution and disrupt the ordered packing that is characteristic of the solid state.

Amphiphilic Design: By attaching polar functional groups, such as poly(ethylene glycol) (PEG) chains, to one of the bromine positions, it is possible to create amphiphilic naphthalene derivatives. These molecules would have both a hydrophobic aromatic part and a hydrophilic tail, enhancing solubility in a wider range of solvents, including more polar ones.

By serving as a rigid scaffold onto which these solubilizing groups can be precisely installed, this compound acts as a foundational component for a new generation of soluble, processable polycyclic aromatic materials.

Table 2: Solubilization Strategies Using a this compound Scaffold

StrategyType of Substituent to AttachMechanism of Solubilization
Steric Disruption Bulky groups (e.g., tert-butyl, phenyl, trialkylsilyl)Prevents close intermolecular π-stacking through steric repulsion.
Entropy Enhancement Long, flexible alkyl or alkoxy chainsIncreases conformational freedom and disrupts ordered crystal lattice packing. researchgate.net
Amphiphilicity Polar chains (e.g., polyethers, alcohols, carboxylic acids)Introduces hydrophilic character to the hydrophobic PAH core, improving solubility in polar solvents.

Development of Chemosensors and Recognition Systems for Metal Ions

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their optical properties. The naphthalene moiety is an excellent fluorophore, known for its strong emission and photostability, making it a desirable component in sensor design. researchgate.netstmarytx.edu this compound provides a robust and readily functionalizable scaffold for the construction of selective and sensitive chemosensors for metal ions.

The general design of such a sensor involves covalently linking the 1-methylnaphthalene fluorophore to a receptor unit (an ionophore) that has a specific affinity for a target metal ion. The two bromine atoms on the precursor molecule are ideal handles for introducing these receptor groups. Through cross-coupling reactions, various ion-binding moieties can be installed, including:

Polyether Chains or Crown Ethers: Effective for binding alkali and alkaline earth metal ions like Ca²⁺. researchgate.net

Nitrogen-based Ligands: Groups such as pyridines, bipyridines, or triazoles are excellent for coordinating with transition metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. stmarytx.edu

Schiff Bases: These are readily formed and can create specific binding pockets for ions like Al³⁺. researchgate.net

The sensing mechanism typically relies on modulating the fluorescence of the naphthalene unit upon ion binding. In many cases, this occurs via a Photoinduced Electron Transfer (PET) process. stmarytx.edu Before ion binding, the fluorescence of the naphthalene may be "quenched" because an electron from the receptor can be transferred to the excited fluorophore. When the target metal ion binds to the receptor, it lowers the receptor's energy levels, inhibiting the PET process and causing the fluorescence to be "turned on" or enhanced. The specificity of the sensor is determined by the design of the receptor pocket, which provides the selective binding for the target ion. nih.gov

The synthetic accessibility of this compound allows for the creation of a diverse library of potential sensors, where the nature and position of the receptor can be systematically varied to optimize selectivity and sensitivity for a wide range of metal ions.

Table 3: Naphthalene-Based Chemosensors for Metal Ion Detection

Naphthalene ScaffoldReceptor TypeTarget Ion(s)Sensing MechanismReference
Bis-naphthaleneSchiff Base (Azomethine)Al³⁺, Fe³⁺Fluorescence enhancement/quenching, Intramolecular Charge Transfer (ICT) researchgate.net
NaphthalimideTriazoleZn(II), Cu(II), Fe(III)Fluorescence enhancement or quenching via Photoinduced Electron Transfer (PET) stmarytx.edu
Naphthalene with Polyether ChainsLinear PolyethersCa²⁺, Ba²⁺Excimer/monomer fluorescence changes researchgate.net

Future Research Directions and Concluding Remarks

Emerging Synthetic Methodologies for Naphthalene (B1677914) Derivatives

The synthesis of polysubstituted naphthalenes, such as 2,4-Dibromo-1-methylnaphthalene, is a focal point of research due to their utility as building blocks in various chemical industries. nih.gov Traditional methods often rely on electrophilic aromatic substitution, but controlling regioselectivity can be challenging. nih.gov Modern synthetic chemistry is continuously evolving, offering more precise and efficient routes to these valuable compounds.

Recent advancements have focused on developing regioselective synthesis methodologies. nih.gov One promising approach involves the nitrogen-to-carbon transmutation of isoquinolines, which allows for the precise synthesis of substituted naphthalenes. nih.gov This method features a one-step process that swaps a nitrogen atom for a CH unit, providing a novel pathway for skeletal editing in aromatic systems. nih.gov

Furthermore, metal-catalyzed reactions have become a cornerstone for the synthesis of naphthalene derivatives. thieme-connect.com Catalysts based on palladium, copper, gold, and rhodium are extensively used in transformations like cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions. thieme-connect.com For instance, the bromination of naphthalene, a fundamental step in producing compounds like this compound, can be achieved with high selectivity using bromine over solid catalysts like montmorillonite (B579905) clay or zeolites. cardiff.ac.ukgreenchemistry.ru These catalytic systems not only improve yields but also offer greener alternatives to traditional methods that often require harsh conditions and generate significant waste. cardiff.ac.uk

Mechanochemical methods are also gaining traction as a solvent-free approach to organic synthesis. The bromination of naphthalene has been successfully demonstrated using ball milling with a solid brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and a zeolite catalyst. researchgate.net This technique has shown high efficiency and has the potential for scaling up to continuous synthesis via twin-screw extrusion. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Naphthalene Derivatives

Methodology Description Advantages Key Compound Classes
Nitrogen-to-Carbon Transmutation A one-step process involving the conversion of isoquinolines to naphthalenes. nih.gov High regioselectivity, precise skeletal editing. nih.gov Polysubstituted Naphthalenes
Metal-Catalyzed Reactions Utilizes catalysts like Palladium, Copper, and Gold for various transformations. thieme-connect.com High efficiency, broad substrate scope. thieme-connect.com Substituted Naphthalenes, Naphthoquinones
Solid Acid Catalysis Employs catalysts such as zeolites and clays (B1170129) for reactions like bromination. cardiff.ac.ukgreenchemistry.ru Greener process, high selectivity, reusable catalysts. cardiff.ac.uk Bromonaphthalenes
Mechanochemistry Solvent-free synthesis using mechanical force (e.g., ball milling). researchgate.net Environmentally friendly, potential for continuous flow. researchgate.net Bromonaphthalenes

Deepening Understanding of Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to the electronic and steric effects of its substituents on the naphthalene core. The naphthalene ring system does not have uniform reactivity; the α-positions (1, 4, 5, 8) are generally more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7). cardiff.ac.uk

In this compound, the presence of a methyl group at the C-1 position and bromine atoms at the C-2 and C-4 positions creates a unique electronic and steric environment. The methyl group is an activating group, donating electron density to the ring and making it more reactive towards electrophiles. Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing for subsequent electrophilic substitutions.

The interplay of these substituents governs the molecule's reactivity. For example, further electrophilic substitution would likely be directed to the unsubstituted ring, with the precise position influenced by the combined directing effects of the existing groups. The steric hindrance from the bulky bromine atoms and the methyl group at the peri-position (C-1) can also play a significant role in determining the outcome of reactions. cardiff.ac.uk Studies on related brominated naphthalenes have shown that steric hindrance can prevent substitution at adjacent positions. cardiff.ac.uk

The carbon-bromine bonds in this compound are key reactive sites, particularly for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. The differing electronic environments of the C-2 and C-4 bromine atoms may allow for selective reactions at one position over the other under carefully controlled conditions. The dissociation of the carbon-bromine bond, often initiated by electrochemical reduction, proceeds through a stepwise mechanism to form an organic radical, which can then react further. mdpi.com

Table 2: Influence of Substituents on Naphthalene Reactivity

Substituent Position on Naphthalene Ring Electronic Effect Influence on Reactivity
Methyl Group (-CH₃) C-1 Electron-donating (activating) Increases reactivity towards electrophilic substitution.
Bromo Group (-Br) C-2, C-4 Electron-withdrawing (deactivating), but ortho-, para-directing Decreases overall ring reactivity but directs incoming electrophiles. Provides a site for cross-coupling reactions.

Expanding Applications in Novel Advanced Materials

While specific applications for this compound are not extensively documented, its structure suggests significant potential as an intermediate in the synthesis of novel advanced materials. Brominated aromatic compounds are versatile precursors in materials science. greenchemistry.ru

One of the most promising areas is in the field of organic electronics. Naphthalene derivatives are used in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. ossila.com The di-bromo functionality of this compound allows for the sequential or simultaneous introduction of different functional groups through cross-coupling reactions. This enables the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to create materials with desired characteristics, like deep-blue emission for OLEDs. ossila.com

Furthermore, polybrominated naphthalenes serve as building blocks for high-performance polymers and organic glass-forming materials. greenchemistry.ru These materials are valued for their high thermal stability and dielectric insulating properties, making them suitable for applications in microelectronics. greenchemistry.ru The rigid naphthalene core can impart desirable thermal and mechanical properties to polymers.

There is also growing interest in the biological applications of naphthalene derivatives. For example, naphthalene diimides have been investigated as G-quadruplex-targeting drugs in anticancer therapy. acs.org While this compound is not a naphthalene diimide, its core structure could be elaborated to create novel therapeutic agents. The specific substitution pattern could influence the molecule's ability to interact with biological targets.

Table 3: Potential Applications of this compound Derivatives

Application Area Description Role of this compound
Organic Electronics (OLEDs, OFETs) Development of materials for electronic devices. ossila.com A building block for synthesizing larger conjugated systems with tailored electronic properties. ossila.com
High-Performance Polymers Creation of polymers with high thermal stability and specific mechanical properties. greenchemistry.ru An intermediate to be incorporated into polymer backbones to enhance thermal and dielectric properties. greenchemistry.ru
Medicinal Chemistry Design and synthesis of new therapeutic agents. acs.org A scaffold for the synthesis of complex molecules with potential biological activity, such as enzyme inhibitors or DNA-targeting agents. acs.org

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-1-methylnaphthalene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves bromination of 1-methylnaphthalene. Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) or under UV light can yield dibrominated products. Regioselectivity for the 2,4-positions is influenced by steric and electronic factors:

  • Electron-donating methyl group at position 1 directs bromination to ortho/para positions.
  • Temperature control (0–25°C) minimizes polybromination.
  • Solvent polarity (e.g., dichloromethane) affects reaction kinetics.
    Validate intermediates via TLC and NMR spectroscopy. For regioselective optimization, computational DFT studies can predict electrophilic aromatic substitution patterns .

Q. How can researchers ensure high purity of this compound post-synthesis?

Methodological Answer: Purification strategies include:

  • Column chromatography with silica gel and hexane/ethyl acetate gradients to separate dibrominated isomers .
  • Recrystallization using ethanol or methanol to remove unreacted starting materials.
  • GC-MS analysis to confirm purity (>98%) and identify trace impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., deshielded protons at brominated positions) and coupling constants. Compare with databases like PubChem .
  • GC-MS : Identify molecular ion peaks (m/z 294 for [M]⁺) and fragmentation patterns .
  • IR spectroscopy : Detect C-Br stretches (~550–600 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can computational modeling predict the environmental degradation pathways of this compound?

Methodological Answer:

  • DFT calculations : Simulate hydrolysis or photolytic cleavage of C-Br bonds. Solvent models (e.g., COSMO-RS) predict reaction kinetics in aquatic environments .
  • QSAR models : Estimate biodegradation potential using descriptors like log Kow and electron affinity .
  • Environmental fate studies : Track degradation products (e.g., hydroxylated derivatives) via LC-MS/MS in simulated soil/water systems .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Follow systematic review frameworks:

  • Risk of Bias (RoB) assessment : Use standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design, dosing accuracy, and outcome reporting .
  • Confidence rating : Rate evidence strength (e.g., high/moderate/low) based on reproducibility across species (e.g., murine vs. human cell lines) .
  • Meta-analysis : Pool data from controlled exposure studies (oral/inhalation) to identify dose-response trends while excluding outliers with high RoB .

Q. What mechanistic insights explain the hepatotoxic effects of this compound?

Methodological Answer:

  • In vitro assays : Use primary hepatocytes to measure CYP450-mediated bioactivation (e.g., formation of reactive quinones) via LC-MS metabolomics .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in liver microsomes .
  • Transcriptomic analysis : Identify upregulated apoptosis pathways (e.g., BAX/BCL-2) via RNA sequencing in exposed animal models .

Q. What strategies are recommended for monitoring this compound in environmental matrices?

Methodological Answer:

  • Sampling protocols : Use SPE cartridges for water samples (EPA Method 8270) and Soxhlet extraction for soils/sediments .
  • Analytical quantification :
    • HPLC-UV/Vis : Optimize retention times using C18 columns and acetonitrile/water mobile phases .
    • Biomonitoring : Detect urinary metabolites (e.g., brominated naphthols) in occupationally exposed populations via HRMS .

Data Interpretation and Validation

Q. How can researchers validate conflicting data on the compound’s mutagenicity?

Methodological Answer:

  • Ames test replication : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) under GLP conditions .
  • Comet assay : Compare DNA damage in human lymphocytes vs. rodent models to assess species-specific effects .
  • Cross-laboratory studies : Share raw data via platforms like NIH RePORTER to harmonize protocols and reduce inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.